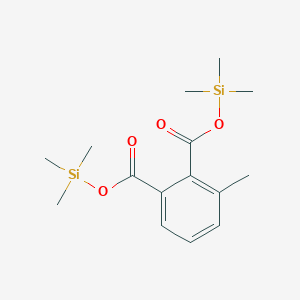![molecular formula C18H31O6- B14301971 3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate CAS No. 112018-47-0](/img/structure/B14301971.png)
3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate typically involves multiple steps. One common approach is the esterification of 2,2-bis(hydroxymethyl)butanoic acid with undec-4-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Different esters or amides.
Applications De Recherche Scientifique
3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate can be compared with similar compounds such as:
2,2-Bis(hydroxymethyl)butanoic acid: A precursor in the synthesis of the target compound.
Undec-4-enoic acid: Another precursor used in the esterification process.
Other esters of 2,2-Bis(hydroxymethyl)butanoic acid: These compounds may have similar chemical properties but differ in their specific applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
112018-47-0 |
|---|---|
Formule moléculaire |
C18H31O6- |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
3-[2,2-bis(hydroxymethyl)butoxycarbonyl]undec-4-enoate |
InChI |
InChI=1S/C18H32O6/c1-3-5-6-7-8-9-10-15(11-16(21)22)17(23)24-14-18(4-2,12-19)13-20/h9-10,15,19-20H,3-8,11-14H2,1-2H3,(H,21,22)/p-1 |
Clé InChI |
KJCQPJCMNJHGJA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC=CC(CC(=O)[O-])C(=O)OCC(CC)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)


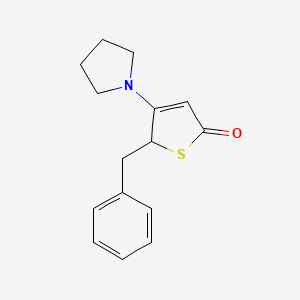
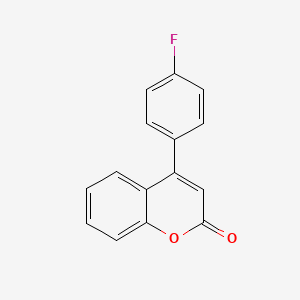
![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)
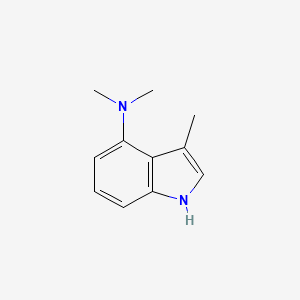
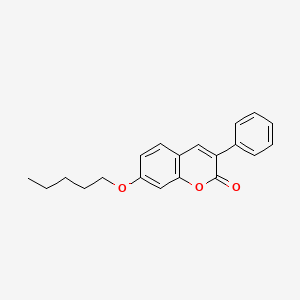

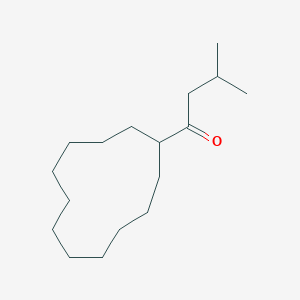
![Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-](/img/structure/B14301965.png)
![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
